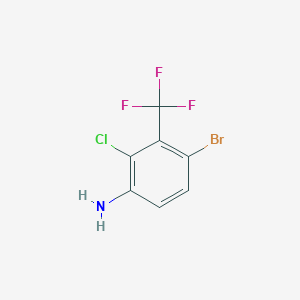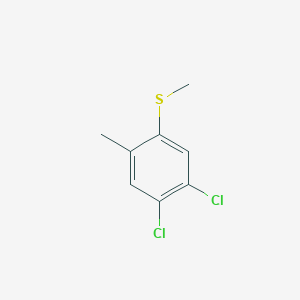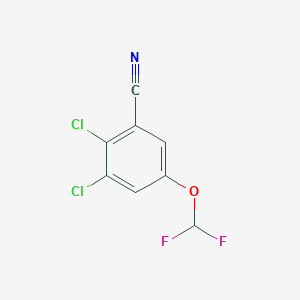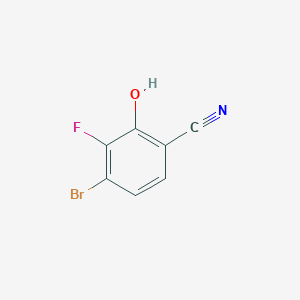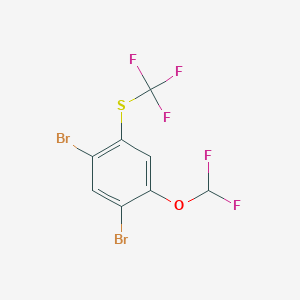![molecular formula C5H3F3N2O3S B1447455 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 38009-04-0](/img/structure/B1447455.png)
5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Übersicht
Beschreibung
5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione, commonly referred to as 5-TFMPT, is a heterocyclic compound belonging to the class of sulfur-containing compounds known as sulfonamides. It is an important intermediate in the synthesis of a wide variety of pharmaceuticals, such as antibiotics and antifungal agents. 5-TFMPT is also a key component in the production of dyes, agrochemicals, and other organic compounds. The compound is used in a variety of scientific and medical research applications, including drug discovery and development, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-TFMPT has a wide range of scientific and medical research applications. It has been used in the study of biochemical and physiological processes, as well as in drug discovery and development. The compound has also been used in the synthesis of a variety of pharmaceuticals, such as antibiotics and antifungal agents, as well as in the production of dyes, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of 5-TFMPT is not fully understood. However, it is believed to act as a potent inhibitor of enzymes involved in the synthesis of proteins, such as cysteine proteases. In addition, the compound has been shown to bind to and inhibit the activity of certain enzymes involved in the metabolism of drugs.
Biochemische Und Physiologische Effekte
5-TFMPT has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, as well as in the metabolism of drugs. In addition, the compound has been shown to have antimicrobial activity, as well as to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-TFMPT has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its low toxicity, which makes it a safe and effective reagent for use in a variety of laboratory experiments. However, the compound is relatively unstable and can degrade rapidly in the presence of heat or light. In addition, the compound is not water-soluble and must be dissolved in organic solvents before use.
Zukünftige Richtungen
The potential applications of 5-TFMPT in scientific and medical research are vast and far-reaching. In the future, the compound could be used to study the biochemical and physiological effects of drugs, as well as to develop new drugs and therapies. In addition, the compound could be used to study the effects of environmental pollutants on human health, as well as to develop new methods of treating and preventing disease. Finally, 5-TFMPT could be used to explore the potential of new materials and technologies, such as nanotechnology and biotechnology, for use in medical and scientific research.
Eigenschaften
IUPAC Name |
5-(trifluoromethylsulfanyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O3S/c6-5(7,8)14-1-2(11)9-4(13)10-3(1)12/h1H,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFDJCALHCLGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00784419 | |
| Record name | 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
38009-04-0 | |
| Record name | 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



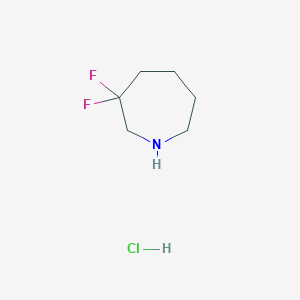
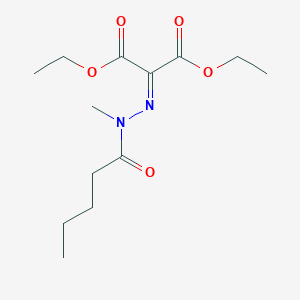
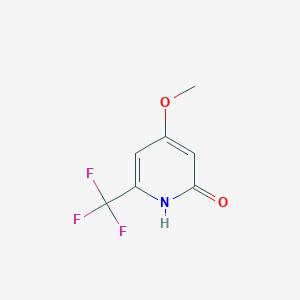
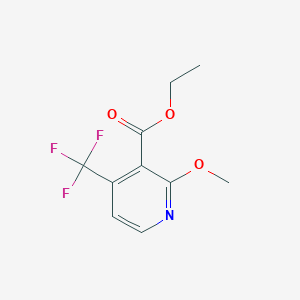
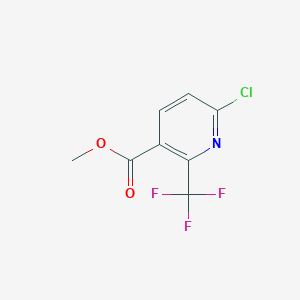
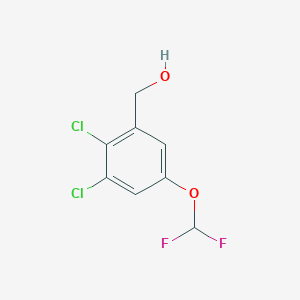
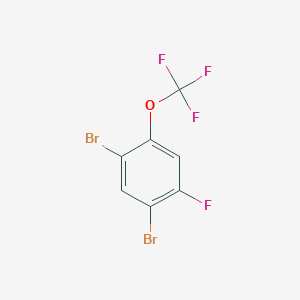
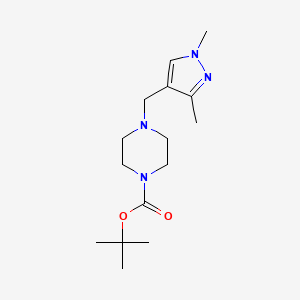
![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)
